molecular formula C10H11FN4O5 B1450812 Inosine, 2-fluoro- CAS No. 13276-42-1

Inosine, 2-fluoro-

Cat. No. B1450812
CAS RN: 13276-42-1
M. Wt: 286.22 g/mol
InChI Key: RHLSRGWIGPHHJW-UUOKFMHZSA-N
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Description

“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .


Synthesis Analysis

The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .


Molecular Structure Analysis

The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .


Chemical Reactions Analysis

Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .

Scientific Research Applications

Synthetic Primers and Probes

Inosine has been used in a number of applications predominantly involving either synthetic primers or probes . In cases where the target position is ambiguous, an inosine can be used to maximize hybridization as an alternative to degenerate oligonucleotides .

tRNA and mRNA Processing

Inosine is found in tRNA wobble positions and processed mRNA . This is due to its ability to interact with each of the standard bases via two hydrogen bonds .

DNA Repair

2’-deoxyinosine, a derivative of inosine, is a result of undesired 2’-deoxyadenosine deamination in DNA that needs to be repaired . This highlights the role of inosine in maintaining the integrity of the genetic code.

Microbial Studies

Inosine is used in microbial studies, particularly in the sequencing of 16S rRNA, a standard method for the taxonomic identification of bacteria . Inosine-containing primers allow for the amplification of a variety of related sequences, expanding the observed diversity of a microbial community .

Stability of Chimeric Oligonucleotides

Using 2’-Fluoroinosine instead of inosine increases the stability of chimeric oligonucleotides . This is due to the electronegative fluorine atom producing local changes in the conformation of the nucleotide furanose ring .

Modulation of Selectivity

The incorporation of inosine and 2’-fluoroinosine in primers and probes at specific locations modulates selectivity . This property is utilized in antisense oligonucleotides (ASOs), where the introduction of 2’-fluoro RNA can modulate the selectivity .

Future Directions

The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .

Mechanism of Action

Target of Action

Inosine, a non-standard, naturally occurring nucleotide, contains the nucleobase hypoxanthine . It is found in transfer RNA (tRNA) wobble positions and processed messenger RNA (mRNA) . Inosine is considered a universal base as it can interact with each of the standard bases via two hydrogen bonds . The primary targets of Inosine are the purinergic P1 receptors .

Mode of Action

Inosine interacts with its targets in a unique way. It can form hydrogen bonds with each of the standard bases. The interactions, in order of decreasing stability, are Inosine-Cytosine > Inosine-Adenine > Inosine-Thymine ≈ Inosine-Guanine . The first three pairs are standard anti-anti interactions, whereas the last pair is an unusual Inosine (syn) – Guanine (anti) interaction .

Biochemical Pathways

Inosine plays a crucial role in purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .

Pharmacokinetics

It is known that inosine can be metabolized into hypoxanthine, xanthine, and uric acid . The cell membrane transport of Inosine is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

Inosine has been found to have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear .

Action Environment

The action of Inosine, 2-fluoro- can be influenced by environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between Inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLSRGWIGPHHJW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440479
Record name Inosine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13276-42-1
Record name Inosine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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